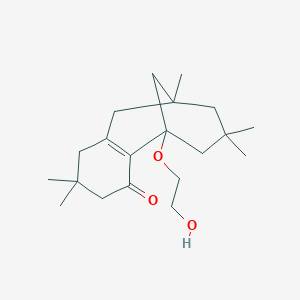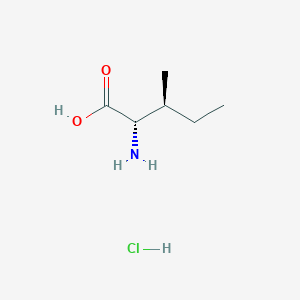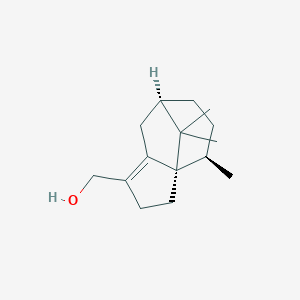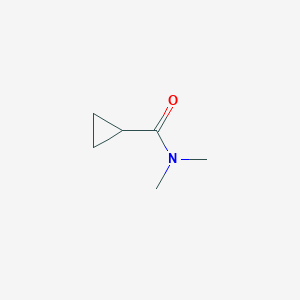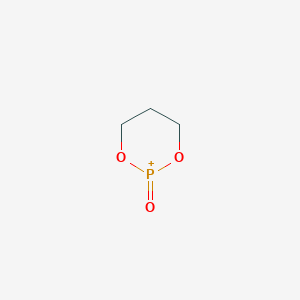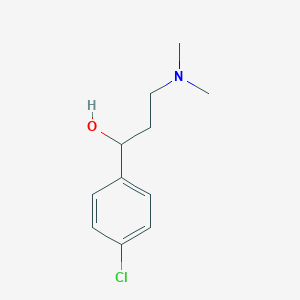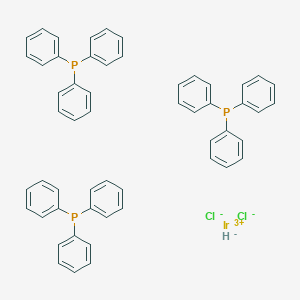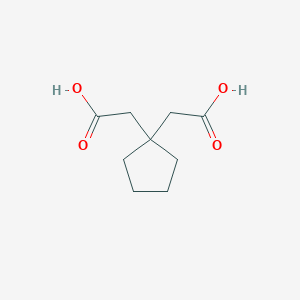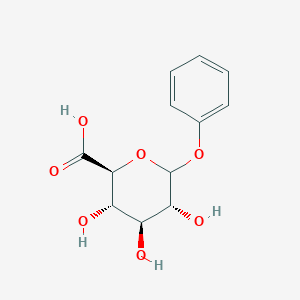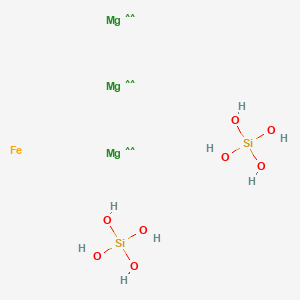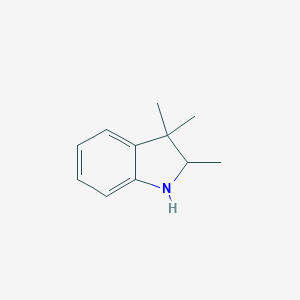![molecular formula C13H12O2 B099510 2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene CAS No. 16863-61-9](/img/structure/B99510.png)
2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene, also known as HDAS, is a spirocyclic compound that has gained attention in recent years due to its unique chemical properties and potential applications in various fields of scientific research. In
Scientific Research Applications
Synthesis and Chemical Reactions
Regioselective Synthesis : This compound can be used in the regioselective synthesis of 1,7-dioxaspiro[4.4]nonanes, as demonstrated by Alonso et al. (2005). These structures are present in a variety of natural products (Alonso, Dacunha, Meléndez, & Yus, 2005).
Cyclopentenone Derivatives Synthesis : Yin, Wu, and Wu (2002) showed that this compound and its analogues can be converted into cyclopentenone derived oxabicyclic compounds, useful in synthesizing the natural product chrycorin (Yin, Wu, & Wu, 2002).
Electrolytic Ethoxylation : In a study by Markushina and Shulyakovskaya (1970), the compound was used in the electrolytic ethoxylation of γ-furylalkanols, leading to various derivatives of 2-ethoxy-1,6-dioxaspiro[4.4]-3-nonene (Markushina & Shulyakovskaya, 1970).
Allenol Ether Synthesis : Kocieňski and Whitby (1991) utilized this compound in the synthesis of allenol ether intermediates, leading to 1,7-dioxaspiro[5.5]undec-4-enes and 1,6-dioxaspiro[4.5]dec-3-enes (Kocieňski & Whitby, 1991).
Biological and Natural Product Studies
- Identification in Natural Products : Nakamura et al. (1998) identified stereoisomers of this compound in Artemisia lactiflora, demonstrating its role as an inhibitor of superoxide generation in differentiated HL-60 cells (Nakamura, Ohto, Murakami, Jiwajinda, & Ohigashi, 1998).
properties
CAS RN |
16863-61-9 |
|---|---|
Product Name |
2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene |
Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-hexa-2,4-diynylidene-1,6-dioxaspiro[4.4]non-3-ene |
InChI |
InChI=1S/C13H12O2/c1-2-3-4-5-7-12-8-10-13(15-12)9-6-11-14-13/h7-8,10H,6,9,11H2,1H3 |
InChI Key |
WTRXKCNFPMTAJV-UHFFFAOYSA-N |
SMILES |
CC#CC#CC=C1C=CC2(O1)CCCO2 |
Canonical SMILES |
CC#CC#CC=C1C=CC2(O1)CCCO2 |
Other CAS RN |
16863-61-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





